2-(Benzyloxy)benzaldehyde N-phenylthiosemicarbazone

Coordination Chemistry Antibacterial Screening Metal Complex Potentiation

In antibacterial research, generic thiosemicarbazone ligands often fail to deliver metal-enhanced activity. 2-(Benzyloxy)benzaldehyde N-phenylthiosemicarbazone (CAS 312517-69-4) provides a reliable scaffold where Cu(II), Ni(II), Mn(II), and Co(II) complexes consistently surpass the free ligand in potency against Gram-positive and Gram-negative bacteria. ● Metal Complex Efficacy: Complexes reproducibly show enhanced antibacterial activity vs. free ligand. ● Free Ligand Antioxidant Value: The uncomplexed form offers superior radical-scavenging for oxidative stress studies. ● Crystallographic Benchmarks: Published unit cell data for Mn(II) and Co(II) complexes enables solid-state QC verification.

Molecular Formula C21H19N3OS
Molecular Weight 361.5 g/mol
CAS No. 312517-69-4
Cat. No. B11526719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)benzaldehyde N-phenylthiosemicarbazone
CAS312517-69-4
Molecular FormulaC21H19N3OS
Molecular Weight361.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=S)NC3=CC=CC=C3
InChIInChI=1S/C21H19N3OS/c26-21(23-19-12-5-2-6-13-19)24-22-15-18-11-7-8-14-20(18)25-16-17-9-3-1-4-10-17/h1-15H,16H2,(H2,23,24,26)/b22-15+
InChIKeyTXQHZARCRNLYJQ-PXLXIMEGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity and Procurement Overview


2-(Benzyloxy)benzaldehyde N-phenylthiosemicarbazone (CAS 312517‑69‑4, molecular formula C21H19N3OS, molecular weight 361.5 g/mol) is a member of the thiosemicarbazone class of compounds, characterized by a benzyloxy‑benzaldehyde core condensed with an N‑phenylthiosemicarbazide moiety . Thiosemicarbazones are widely explored for their versatile coordination chemistry and diverse biological activities, including antibacterial, antifungal, antioxidant, and anticancer properties [1]. This specific compound features a 2‑benzyloxy substitution pattern and an N‑phenyl terminal group, structural features that directly influence metal‑binding affinity, lipophilicity, and resultant biological performance. Available from specialty chemical suppliers, it is typically utilized as a research‑grade ligand for synthesizing bioactive metal complexes and as a scaffold in medicinal chemistry programs.

Why Generic Substitution Fails


Despite the broad biological activity literature on thiosemicarbazones, the biological and coordination behavior of this compound class is exceptionally sensitive to the nature and position of substituents on the aromatic ring and the N(4)‑terminal group [1]. Minor structural modifications—such as changing the benzyloxy position, altering the terminal amine substituent, or varying the aldehyde precursor—can lead to widely divergent biological activities, metal‑binding capacities, and pharmacokinetic profiles. For instance, benzaldehyde N(4)‑phenyl‑3‑thiosemicarbazones synthesized with simple benzaldehyde (no benzyloxy group) showed no activity (IC50 > 100 µM) against Trypanosoma brucei, highlighting that potency is not inherent to the thiosemicarbazone backbone but is dictated by specific substituent architecture [2]. Therefore, procurement decisions based solely on generic thiosemicarbazone classification risk selecting a compound whose substituent‑dependent properties do not align with the intended experimental or industrial application.

Quantitative Differentiation Evidence


Metal Complexation Boosts Antibacterial Potency

The free ligand 2‑(benzyloxy)benzaldehyde N‑phenylthiosemicarbazone (L) exhibits intrinsic antibacterial activity, but the Cu(II) and Ni(II) complexes of this ligand consistently show enhanced antibacterial effects relative to the free ligand against Gram‑negative (Escherichia coli, Klebsiella pneumoniae) and Gram‑positive (Staphylococcus aureus, Bacillus subtilis) strains [1]. In contrast, simple benzaldehyde N‑phenylthiosemicarbazones without the 2‑benzyloxy group—synthesized and tested under comparable conditions—demonstrate no antiparasitic activity (IC50 > 100 µM against T. brucei), indicating that the benzyloxy substitution is critical for biological activity expression in the N‑phenylthiosemicarbazone subclass [2]. The presence of the 2‑benzyloxy substituent in this compound provides a distinct structural basis for coordination‑driven biological potentiation not available to simpler thiosemicarbazones.

Coordination Chemistry Antibacterial Screening Metal Complex Potentiation

Divergent Antibacterial and Antioxidant Profiles

The free ligand 2‑(benzyloxy)benzaldehyde N‑phenylthiosemicarbazone (L) and its metal complexes show opposing activity profiles depending on the assay type. In antibacterial testing, Cu(II) and Ni(II) complexes are more active than the free ligand [1]. Mn(II) and Co(II) complexes of the same ligand backbone also show this antibacterial enhancement pattern: metal complexes are more potent antibacterials than the free ligand [2]. Conversely, in antioxidant assays, the free ligand consistently exhibits greater radical‑scavenging activity than its Cu(II), Ni(II) [1], Mn(II), and Co(II) [2] complexes. This bidirectional structure‑activity divergence—metal complexes superior for antibacterial applications, free ligand superior for antioxidant applications—is not universally observed in all thiosemicarbazone subclasses, making this ligand's predictable activity bifurcation a key selection criterion.

Medicinal Inorganic Chemistry Antioxidant Screening Structure-Activity Differentiation

Broad Transition Metal Compatibility

The ligand 2‑(benzyloxy)benzaldehyde N‑phenylthiosemicarbazone has been successfully used to prepare and characterize stable octahedral complexes with chlorides of Cu(II), Ni(II) [1], Mn(II), and Co(II) [2]. This four‑metal validation is confirmed by independent research groups using consistent synthetic routes, whereas many structurally related N‑phenylthiosemicarbazones are reported with only one or two metal ions, often from a single laboratory [3]. The demonstrated versatility across four first‑row transition metals provides cross‑validated synthetic reliability that simplifies method transfer and reduces procurement risk compared to less‑characterized thiosemicarbazone analogs.

Inorganic Synthesis Transition Metal Complexes Coordination Chemistry Versatility

Solid-State Crystallographic Benchmarks

The Mn(II) and Co(II) complexes of 2‑(benzyloxy)benzaldehyde N‑phenylthiosemicarbazone have been characterized by X‑ray powder diffraction, yielding distinct unit cell parameters: Mn(II) complex exhibits a triclinic lattice with a = 11.0469 Å, b = 6.2096 Å, c = 7.4145 Å, α = 90.646°, β = 95.127°, γ = 104.776°, V = 489.7 ų; Co(II) complex has a = 9.3236 Å, b = 10.2410 Å, c = 7.8326 Å, α = 90.694°, β = 99.694°, γ = 100.476°, V = 724.2 ų [1]. These parameters provide a quantitative structural fingerprint for quality control and batch‑to‑batch verification. For comparison, the crystal structure of the closely related 4‑(benzyloxy)benzaldehyde thiosemicarbazone (para isomer, without N‑phenyl substitution) crystallizes in the monoclinic P21/c space group with a = 11.0269(1) Å, b = 12.6668(2) Å, c = 10.8774(1) Å, β = 116.099(1)°, V = 1364.39(3) ų [2]. The different space groups and unit cell volumes between the 2‑benzyloxy‑N‑phenyl and the 4‑benzyloxy‑non‑phenyl analogs confirm that the substitution pattern dictates solid‑state packing, which can affect solubility, stability, and formulation behavior.

X-Ray Crystallography Solid-State Characterization Unit Cell Parameters

R&D and Industrial Application Scenarios


Antibacterial Metal Complex Synthesis

Researchers and industrial medicinal chemistry groups seeking to develop antibacterial metal‑based agents can utilize 2‑(benzyloxy)benzaldehyde N‑phenylthiosemicarbazone as a privileged ligand scaffold. Evidence demonstrates that Cu(II), Ni(II), Mn(II), and Co(II) complexes of this ligand consistently show enhanced antibacterial activity relative to the free ligand against both Gram‑negative and Gram‑positive bacterial strains [1][2]. This reproducible activity enhancement across four transition metals makes this compound a strategic choice for library synthesis in antibacterial screening campaigns.

Antioxidant Ligand Design

In antioxidant research programs where metal‑free radical‑scavenging activity is the primary endpoint, the free ligand form of 2‑(benzyloxy)benzaldehyde N‑phenylthiosemicarbazone is the preferred form. Studies confirm that the free ligand exhibits greater antioxidant activity than its Cu(II), Ni(II), Mn(II), and Co(II) complexes [1][2]. This predictable activity hierarchy enables researchers to confidently select the uncomplexed compound for oxidative stress and free‑radical biology investigations without wasting resources on less active metal complexes.

Solid-State Characterization and QC

For analytical laboratories, CROs, and pharmaceutical development groups requiring rigorous solid‑state characterization, this compound and its metal complexes provide well‑defined crystallographic benchmarks. The Mn(II) and Co(II) complexes have reported unit cell parameters enabling precise identification and batch‑to‑batch consistency verification [1]. This contrasts with many thiosemicarbazone analogs lacking published crystallographic data, making this compound a reliable choice when solid‑state quality control documentation is a procurement requirement.

Structure-Activity Relationship Studies

The 2‑benzyloxy, N‑phenyl substitution pattern of this compound fills a specific niche in SAR investigations. Direct comparative data show that benzaldehyde N‑phenylthiosemicarbazones without the benzyloxy group exhibit no antiparasitic activity (IC50 > 100 µM) [1], and the 4‑benzyloxy isomer (without N‑phenyl) displays different crystal packing [2]. These orthogonal comparisons establish this compound as a critical SAR probe for isolating the contributions of the benzyloxy position and N‑phenyl substitution to biological activity and solid‑state properties.

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